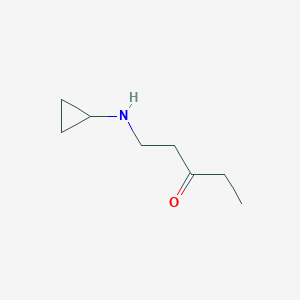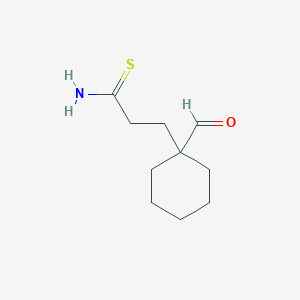
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity and is often used in the treatment of various bacterial infections. Its unique structure, which includes a quinoline ring system, fluorine atoms, and a piperazine moiety, contributes to its potent antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- typically involves multiple steps, including the formation of the quinoline ring, introduction of fluorine atoms, and attachment of the piperazine group. Common synthetic routes include:
Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine Atoms: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine moiety is introduced using reagents like piperazine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with bacterial enzymes and DNA.
Medicine: Investigated for its potential as an antibacterial agent against resistant strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The antibacterial activity of 3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
3-Quinolinecarboxylic acid, 6-fluoro-1-(2-fluorophenyl)-1,4-dihydro-4-oxo-7-(1-piperazinyl)- is unique due to its specific combination of fluorine atoms and the piperazine moiety, which enhances its antibacterial potency and spectrum of activity compared to other quinolones.
Properties
CAS No. |
164662-38-8 |
|---|---|
Molecular Formula |
C20H17F2N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
6-fluoro-1-(2-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C20H17F2N3O3/c21-14-3-1-2-4-16(14)25-11-13(20(27)28)19(26)12-9-15(22)18(10-17(12)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) |
InChI Key |
ARZDSVFJNIANND-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)

![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)

![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)




![2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
